molecular formula C32H24Br2N4O2 B11107740 N',N''-[benzene-1,2-diyldi(Z)methylylidene]bis[2-(4-bromonaphthalen-1-yl)acetohydrazide]

N',N''-[benzene-1,2-diyldi(Z)methylylidene]bis[2-(4-bromonaphthalen-1-yl)acetohydrazide]

Cat. No.: B11107740
M. Wt: 656.4 g/mol
InChI Key: CLXBQHNVWADYOY-ZIVFCYQMSA-N
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Description

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including bromonaphthalene, acetamido, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-bromonaphthalene and various acetamido and hydrazide precursors. The synthetic route may involve:

    Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-bromonaphthalene.

    Acylation: Introduction of the acetamido group through acylation reactions.

    Hydrazone Formation: Reaction of the acetamido derivative with hydrazine to form the hydrazone intermediate.

    Condensation: Final condensation reaction to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or azines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

    Condensation Reagents: Aldehydes, ketones.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its aromatic and functional group characteristics.

Mechanism of Action

The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDE: A simpler analog with similar functional groups.

    N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]HYDRAZIDE: A related compound with a different substitution pattern.

Uniqueness

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of bromonaphthalene, acetamido, and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H24Br2N4O2

Molecular Weight

656.4 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(Z)-[2-[(Z)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C32H24Br2N4O2/c33-29-15-13-21(25-9-3-5-11-27(25)29)17-31(39)37-35-19-23-7-1-2-8-24(23)20-36-38-32(40)18-22-14-16-30(34)28-12-6-4-10-26(22)28/h1-16,19-20H,17-18H2,(H,37,39)(H,38,40)/b35-19-,36-20-

InChI Key

CLXBQHNVWADYOY-ZIVFCYQMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)/C=N\NC(=O)CC4=CC=C(C5=CC=CC=C45)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)C=NNC(=O)CC4=CC=C(C5=CC=CC=C45)Br

Origin of Product

United States

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